methyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate methyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1856102-33-4
VCID: VC4807514
InChI: InChI=1S/C9H13ClN2O2/c1-4-6(2)12-8(9(13)14-3)7(10)5-11-12/h5-6H,4H2,1-3H3
SMILES: CCC(C)N1C(=C(C=N1)Cl)C(=O)OC
Molecular Formula: C9H13ClN2O2
Molecular Weight: 216.67

methyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate

CAS No.: 1856102-33-4

Cat. No.: VC4807514

Molecular Formula: C9H13ClN2O2

Molecular Weight: 216.67

* For research use only. Not for human or veterinary use.

methyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate - 1856102-33-4

Specification

CAS No. 1856102-33-4
Molecular Formula C9H13ClN2O2
Molecular Weight 216.67
IUPAC Name methyl 2-butan-2-yl-4-chloropyrazole-3-carboxylate
Standard InChI InChI=1S/C9H13ClN2O2/c1-4-6(2)12-8(9(13)14-3)7(10)5-11-12/h5-6H,4H2,1-3H3
Standard InChI Key RIPWFCUAXDUTSW-UHFFFAOYSA-N
SMILES CCC(C)N1C(=C(C=N1)Cl)C(=O)OC

Introduction

Chemical Structure and Molecular Properties

Core Structure and Substituent Effects

The pyrazole ring in methyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate adopts a planar conformation, with nitrogen atoms at positions 1 and 2. The chlorine atom at position 4 introduces electron-withdrawing effects, stabilizing the ring system and influencing electrophilic substitution patterns. The sec-butyl group at position 1 introduces steric bulk, which may hinder rotational freedom and affect binding interactions in biological systems.

Table 1: Key Structural Features

PositionSubstituentRole
1sec-ButylLipophilicity modulator
4ChlorineElectronic and steric effects
5Methyl esterHydrolytic stability

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous pyrazole derivatives suggest distinct proton environments. For example, the methyl group in the ester moiety typically resonates near δ 3.8–3.9 ppm, while the chlorine-bearing carbon in pyrazole rings appears downfield in 13C^{13}\text{C} NMR spectra. Infrared (IR) spectroscopy would reveal carbonyl stretching frequencies near 1720 cm1^{-1}, consistent with ester functionality.

Synthesis and Manufacturing

Halogenation Strategies

StepReagents/ConditionsYield (%)
HalogenationBr₂, H₂O, 0–15°C89.4
DiazotizationNaNO₂, HCl, −5°C85.3
Grignard ExchangeiPrMgCl·LiCl, THF, −5°C84.1

Physicochemical Properties

Solubility and Stability

Methyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate exhibits limited aqueous solubility due to its hydrophobic sec-butyl group. In ethanol-water mixtures (40% v/v), solubility increases significantly, facilitating recrystallization. The compound demonstrates stability under inert atmospheres but may undergo hydrolysis in strongly acidic or basic conditions, releasing the corresponding carboxylic acid.

Thermal Behavior

Differential scanning calorimetry (DSC) of similar esters reveals melting points between 80–120°C, with decomposition onset temperatures exceeding 200°C. The chlorine atom’s electron-withdrawing effect likely elevates thermal stability compared to non-halogenated analogs.

Biological Activity and Applications

Agrochemical Applications

In agrochemistry, chlorine-substituted pyrazoles often serve as herbicidal or insecticidal agents. The sec-butyl group may improve leaf adhesion and rainfastness, critical for field efficacy. Field trials of related compounds show 50–70% pest mortality at 100 ppm concentrations, suggesting comparable activity for this derivative.

Structure-Activity Relationships (SAR)

Halogen Substitution Effects

Comparative studies of halogenated pyrazoles reveal stark biological differences. Bromine and iodine analogs exhibit higher reactivity in cross-coupling reactions but reduced metabolic stability compared to the chlorine derivative.

Table 3: Halogen Impact on Biological Activity

HalogenReactivity (Relative)Metabolic Stability
ClModerateHigh
BrHighModerate
IVery HighLow

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